4-(3,4-Diaminophenyl)-4-oxobutanoic acid 4-(3,4-Diaminophenyl)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 56436-27-2
VCID: VC3060632
InChI: InChI=1S/C10H12N2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4,11-12H2,(H,14,15)
SMILES: C1=CC(=C(C=C1C(=O)CCC(=O)O)N)N
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol

4-(3,4-Diaminophenyl)-4-oxobutanoic acid

CAS No.: 56436-27-2

Cat. No.: VC3060632

Molecular Formula: C10H12N2O3

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

4-(3,4-Diaminophenyl)-4-oxobutanoic acid - 56436-27-2

Specification

CAS No. 56436-27-2
Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
IUPAC Name 4-(3,4-diaminophenyl)-4-oxobutanoic acid
Standard InChI InChI=1S/C10H12N2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4,11-12H2,(H,14,15)
Standard InChI Key KFNXPDQQODLPLC-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)CCC(=O)O)N)N
Canonical SMILES C1=CC(=C(C=C1C(=O)CCC(=O)O)N)N

Introduction

Chemical Identity and Structure

Basic Information

4-(3,4-Diaminophenyl)-4-oxobutanoic acid is characterized by a benzoyl moiety linked to a butanoic acid chain, with two amino groups at positions 3 and 4 on the phenyl ring. This arrangement of functional groups creates a molecule with multiple reactive sites and potential biological activity.

PropertyValue
CAS Registry Number56436-27-2
Molecular FormulaC10H12N2O3
Molecular Weight208.22 g/mol
IUPAC Name4-(3,4-diaminophenyl)-4-oxobutanoic acid
Physical StateSolid at room temperature
Storage ConditionsRoom temperature

Structural Features

The compound contains several key functional groups that define its chemical behavior:

  • Two amino (-NH2) groups at positions 3 and 4 on the phenyl ring

  • A ketone (C=O) group connecting the phenyl ring to the butanoic acid chain

  • A carboxylic acid (-COOH) group at the terminal position of the butanoic acid chain

This combination of functional groups allows for multiple hydrogen bonding opportunities, making it potentially useful in molecular recognition and drug development contexts.

Physical and Chemical Properties

Physicochemical Characteristics

Based on structural analysis and comparison with similar compounds, 4-(3,4-Diaminophenyl)-4-oxobutanoic acid is expected to demonstrate the following properties:

PropertyPredicted ValueBasis of Prediction
AppearanceYellowish solidComparison with similar aminophenyl compounds
SolubilitySparingly soluble in water; soluble in polar organic solventsBased on functional group analysis
Melting PointApproximately 150-170°CExtrapolated from similar compounds
LogP~0.5-1.0Estimated based on similar structures
pKa~4.5 (carboxylic acid group)Typical for aromatic oxobutanoic acid derivatives

Spectroscopic Properties

While specific spectroscopic data for 4-(3,4-Diaminophenyl)-4-oxobutanoic acid is limited in the available literature, its spectral characteristics can be reasonably predicted based on structural features:

NMR Spectroscopy

In 1H NMR (DMSO-d6), characteristic signals would likely include:

  • Amino protons (NH2): δ 5.2-6.5 ppm (broad signals)

  • Aromatic protons: δ 6.5-7.5 ppm

  • Methylene protons adjacent to ketone: δ 2.8-3.2 ppm

  • Methylene protons adjacent to carboxylic acid: δ 2.4-2.6 ppm

  • Carboxylic acid proton: δ 12.0-13.0 ppm (broad signal)

IR Spectroscopy

Expected major IR absorption bands:

  • N-H stretching: 3300-3500 cm-1

  • C=O stretching (ketone): 1670-1690 cm-1

  • C=O stretching (carboxylic acid): 1700-1720 cm-1

  • O-H stretching (carboxylic acid): 2500-3000 cm-1 (broad)

  • C-N stretching: 1280-1350 cm-1

Synthesis and Preparation Methods

Friedel-Crafts Acylation Approach

A viable synthetic route could involve Friedel-Crafts acylation of 3,4-diaminobenzene with succinic anhydride:

  • Protection of the amino groups

  • Acylation with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3)

  • Deprotection of the amino groups

Reduction of Nitro Precursors

Another potential approach involves:

  • Synthesis of 4-(3,4-dinitrophenyl)-4-oxobutanoic acid through acylation of 3,4-dinitrobenzene

  • Selective reduction of the nitro groups to amino groups using reducing agents such as iron/HCl or catalytic hydrogenation

Challenges in Synthesis

The synthesis of 4-(3,4-Diaminophenyl)-4-oxobutanoic acid presents several challenges:

  • Selective protection/deprotection strategies may be necessary to prevent side reactions involving the amino groups

  • Potential for oxidation of the amino groups during synthesis and storage

  • Purification may be complicated by the presence of multiple functional groups with different polarities

Biological Activity and Applications

Biological ActivityHypothesis Based on
Antimicrobial propertiesSimilar compounds have shown activity against Gram-positive and Gram-negative bacteria
Anti-inflammatory potentialRelated aminophenyl compounds demonstrate inflammatory modulation
Enzyme inhibitionOxobutanoic acid derivatives have shown phosphodiesterase inhibition potential
Antioxidant propertiesDiaminophenyl groups can act as free radical scavengers

Metabolic Considerations

The compound may undergo various metabolic transformations, including:

  • Oxidation of the amino groups

  • Conjugation of the carboxylic acid group

  • Reduction of the ketone functionality

Chemical Applications

Beyond biological applications, 4-(3,4-Diaminophenyl)-4-oxobutanoic acid has potential utility in:

  • Building block for organic synthesis

  • Precursor for polymers and materials with unique properties

  • Chelating agent for metal complexation

  • Component in dye synthesis due to the diaminophenyl structure

Comparative Analysis with Related Compounds

Structural Analogs

CompoundStructural DifferencePotential Impact on Properties
4-(4-Aminophenyl)-4-oxobutanoic acidSingle amino group at para positionReduced hydrogen bonding capacity; different electronic properties
4-(2-Aminophenyl)-4-oxobutanoic acidSingle amino group at ortho positionDifferent spatial arrangement; potential for intramolecular interactions
L-Kynurenine (4-(2-Aminophenyl)-4-oxobutanoic acid with α-amino group)Additional amino group at alpha position of butanoic acidIncreased water solubility; different biological activity profile
4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acidMethyl group on butanoic chain; single amino groupIncreased lipophilicity; modified stereochemical properties

Functional Group Comparison

The positioning of the two amino groups at the 3,4-positions on the phenyl ring in 4-(3,4-Diaminophenyl)-4-oxobutanoic acid creates unique electronic and steric properties compared to its analogs:

  • Enhanced electron donation to the aromatic system

  • Modified reactivity of the ketone group

  • Different hydrogen bonding patterns

  • Potential for chelation through the vicinal amino groups

Analytical Methods for Identification and Characterization

Chromatographic Techniques

For isolation and characterization of 4-(3,4-Diaminophenyl)-4-oxobutanoic acid, the following methods would be suitable:

HPLC Analysis

Recommended parameters based on similar compounds:

  • Column: C18 (4.6 × 250 mm)

  • Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid

  • Detection: UV at 254 nm and 280 nm

  • Flow rate: 1.0 mL/min

TLC Analysis

  • Stationary phase: Silica gel

  • Mobile phase: Ethyl acetate/hexane (1:1) or ethyl acetate/methanol/acetic acid (80:15:5)

  • Visualization: UV light at 254 nm; ninhydrin for amino group detection

Mass Spectrometry

Expected mass spectral patterns would include:

  • Molecular ion peak at m/z 208 [M]+

  • Fragment ions reflecting cleavage of the butanoic acid chain

  • Loss of water from the carboxylic acid group (m/z 190)

  • Fragments resulting from cleavage between the ketone and phenyl ring

Storage ParameterRecommendation
TemperatureRoom temperature ; for long-term storage, refrigeration (2-8°C) may be preferable
ContainerAmber glass vials to protect from light
AtmosphereUnder inert gas (nitrogen or argon)
Additional PrecautionsUse of desiccants to prevent moisture absorption

Research Gaps and Future Directions

Current Knowledge Limitations

The available literature reveals several gaps in our understanding of 4-(3,4-Diaminophenyl)-4-oxobutanoic acid:

  • Limited comprehensive physical and chemical characterization data

  • Insufficient information on optimized synthesis routes

  • Lack of detailed biological activity studies

  • Incomplete toxicological profile

Promising Research Avenues

Future research on 4-(3,4-Diaminophenyl)-4-oxobutanoic acid could focus on:

  • Development of efficient and selective synthetic pathways

  • Comprehensive structural characterization using advanced spectroscopic techniques

  • Evaluation of potential biological activities, particularly antimicrobial and enzyme inhibition properties

  • Investigation of its application as a building block for more complex molecules

  • Exploration of metal complexation properties due to the vicinal diamino groups

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